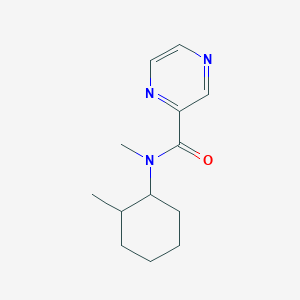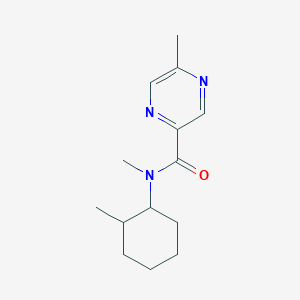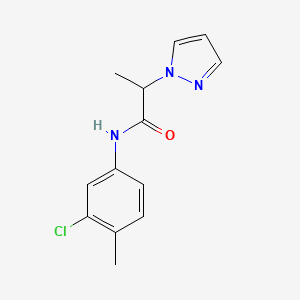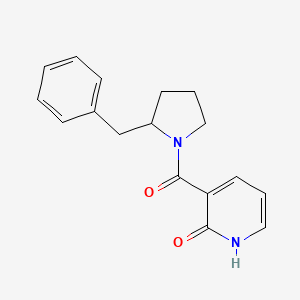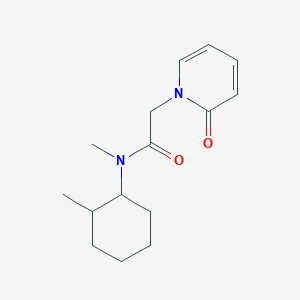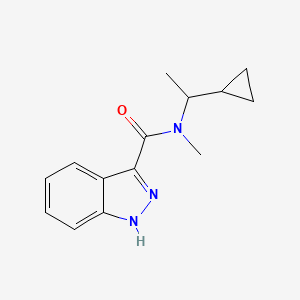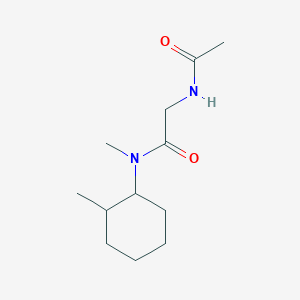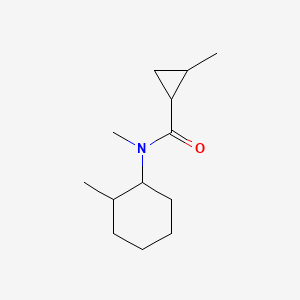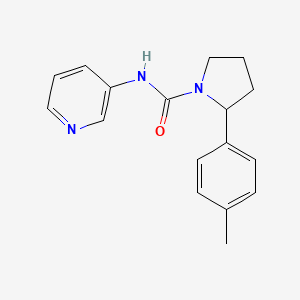
2-(4-methylphenyl)-N-pyridin-3-ylpyrrolidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-methylphenyl)-N-pyridin-3-ylpyrrolidine-1-carboxamide, also known as MPPCP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a pyrrolidine-based derivative that has been synthesized through various methods for use in laboratory experiments. In
Mécanisme D'action
The mechanism of action of 2-(4-methylphenyl)-N-pyridin-3-ylpyrrolidine-1-carboxamide is not fully understood; however, it is believed to act as a modulator of various signaling pathways in the body. 2-(4-methylphenyl)-N-pyridin-3-ylpyrrolidine-1-carboxamide has been shown to interact with various receptors, including the dopamine D2 receptor, sigma-1 receptor, and NMDA receptor. These interactions may result in the modulation of neurotransmitter release, calcium signaling, and gene expression.
Biochemical and Physiological Effects:
2-(4-methylphenyl)-N-pyridin-3-ylpyrrolidine-1-carboxamide has been shown to have various biochemical and physiological effects in laboratory experiments. In vitro studies have demonstrated that 2-(4-methylphenyl)-N-pyridin-3-ylpyrrolidine-1-carboxamide can protect cells from oxidative stress and apoptosis. In vivo studies have shown that 2-(4-methylphenyl)-N-pyridin-3-ylpyrrolidine-1-carboxamide can improve cognitive function and reduce inflammation in animal models of disease.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-methylphenyl)-N-pyridin-3-ylpyrrolidine-1-carboxamide has several advantages for laboratory experiments, including its stability, solubility, and ease of synthesis. However, there are also limitations to its use, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are several future directions for research on 2-(4-methylphenyl)-N-pyridin-3-ylpyrrolidine-1-carboxamide. One potential direction is to investigate its potential as a drug candidate for various diseases, including cancer, diabetes, and Alzheimer's disease. Another direction is to explore its neuroprotective properties and its ability to enhance cognitive function. Additionally, further research is needed to fully understand its mechanism of action and to optimize its pharmacological properties for use in clinical settings.
Méthodes De Synthèse
2-(4-methylphenyl)-N-pyridin-3-ylpyrrolidine-1-carboxamide can be synthesized through various methods, including the reaction of 4-methylbenzaldehyde with pyridine-3-carboxaldehyde followed by cyclization with proline. Another method involves the reaction of 4-methylbenzaldehyde with pyridine-3-carboxylic acid, followed by cyclization with proline. These methods result in the formation of 2-(4-methylphenyl)-N-pyridin-3-ylpyrrolidine-1-carboxamide, which can be purified through recrystallization or column chromatography.
Applications De Recherche Scientifique
2-(4-methylphenyl)-N-pyridin-3-ylpyrrolidine-1-carboxamide has been widely studied for its potential therapeutic applications in various fields of science, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, 2-(4-methylphenyl)-N-pyridin-3-ylpyrrolidine-1-carboxamide has been investigated for its neuroprotective properties and its ability to enhance cognitive function. In pharmacology, 2-(4-methylphenyl)-N-pyridin-3-ylpyrrolidine-1-carboxamide has been studied for its potential as a drug candidate for various diseases, including cancer, diabetes, and Alzheimer's disease. In medicinal chemistry, 2-(4-methylphenyl)-N-pyridin-3-ylpyrrolidine-1-carboxamide has been explored for its potential as a lead compound for drug discovery.
Propriétés
IUPAC Name |
2-(4-methylphenyl)-N-pyridin-3-ylpyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O/c1-13-6-8-14(9-7-13)16-5-3-11-20(16)17(21)19-15-4-2-10-18-12-15/h2,4,6-10,12,16H,3,5,11H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJLMAHUIXMMANO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CCCN2C(=O)NC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(diethylamino)-2-(3-methoxyphenyl)ethyl]-3-methoxy-4-(1,3-thiazol-4-ylmethoxy)benzamide](/img/structure/B7494453.png)
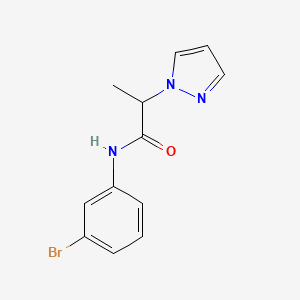
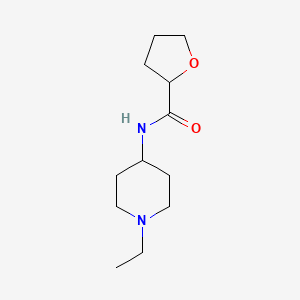
![N-[(5-bromothiophen-2-yl)methyl]-2-methylcyclopropane-1-carboxamide](/img/structure/B7494479.png)
